molecular formula C21H26FN3O4 B14782366 1-Cyclopropyl-6-fluoro-8-methoxy-7-{3-[1-(methylamino)ethyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-Cyclopropyl-6-fluoro-8-methoxy-7-{3-[1-(methylamino)ethyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B14782366
M. Wt: 403.4 g/mol
InChI Key: SUQUWONDIBHQOZ-UHFFFAOYSA-N
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Description

1-cyclopropyl-6-fluoro-8-methoxy-7-(®-3-((S)-1-(methylamino)ethyl)pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of fluoroquinolone antibiotics. It is known for its broad-spectrum antibacterial activity, effective against a variety of Gram-positive and Gram-negative bacteria. This compound is particularly significant in the treatment of respiratory and ocular infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-6-fluoro-8-methoxy-7-(®-3-((S)-1-(methylamino)ethyl)pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps, starting from the appropriate quinoline derivative. The key steps include:

    Cyclopropylation: Introduction of the cyclopropyl group.

    Fluorination: Incorporation of the fluorine atom.

    Methoxylation: Addition of the methoxy group.

    Pyrrolidinylation: Attachment of the pyrrolidinyl group.

    Carboxylation: Formation of the carboxylic acid group.

Each step requires specific reagents and conditions, such as the use of cyclopropyl bromide for cyclopropylation, fluorine gas or a fluorinating agent for fluorination, and methanol for methoxylation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, filtration, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-6-fluoro-8-methoxy-7-(®-3-((S)-1-(methylamino)ethyl)pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Reduction of the carbonyl group to hydroxyl.

    Substitution: Halogenation or alkylation at specific positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted quinolines.

Scientific Research Applications

1-cyclopropyl-6-fluoro-8-methoxy-7-(®-3-((S)-1-(methylamino)ethyl)pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its antibacterial properties and mechanisms.

    Medicine: Investigated for its efficacy in treating bacterial infections.

    Industry: Utilized in the development of new antibiotics and pharmaceutical formulations.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with similar antibacterial activity.

    Levofloxacin: Known for its effectiveness against respiratory infections.

    Moxifloxacin: A closely related compound with enhanced activity against Gram-positive bacteria.

Uniqueness

1-cyclopropyl-6-fluoro-8-methoxy-7-(®-3-((S)-1-(methylamino)ethyl)pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific structural modifications, which confer improved pharmacokinetic properties and a broader spectrum of activity compared to other fluoroquinolones.

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-[1-(methylamino)ethyl]pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4/c1-11(23-2)12-6-7-24(9-12)18-16(22)8-14-17(20(18)29-3)25(13-4-5-13)10-15(19(14)26)21(27)28/h8,10-13,23H,4-7,9H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQUWONDIBHQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869929
Record name 1-Cyclopropyl-6-fluoro-8-methoxy-7-{3-[1-(methylamino)ethyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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